molecular formula C13H18O B13578068 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13578068
M. Wt: 190.28 g/mol
InChI Key: KFPVGYQEDPGWBS-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C13H20O It is a derivative of indene, characterized by the presence of four methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with methylating agents under acidic conditions to introduce the methyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted indenes, ketones, and hydrocarbons, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism by which 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and activity.

Comparison with Similar Compounds

  • 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
  • 1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene
  • 1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene

Uniqueness: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its analogs. The specific arrangement of methyl groups also contributes to its distinct properties and interactions in various chemical and biological systems.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1,1,3,3-tetramethyl-2H-inden-2-ol

InChI

InChI=1S/C13H18O/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8,11,14H,1-4H3

InChI Key

KFPVGYQEDPGWBS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2=CC=CC=C21)(C)C)O)C

Origin of Product

United States

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